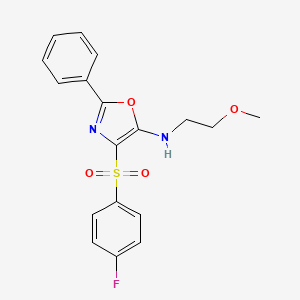

4-(4-FLUOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-PHENYL-1,3-OXAZOL-5-AMINE

Description

The compound 4-(4-fluorobenzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine is a heterocyclic sulfonamide derivative featuring a 1,3-oxazole core. Its structure includes:

- A 2-phenyl substituent at position 2, enhancing hydrophobic interactions.

- An N-(2-methoxyethyl)amine moiety at position 5, offering hydrogen-bonding capacity and solubility modulation.

For example, hydrazinecarbothioamide intermediates (as in ) could undergo cyclization or alkylation to form the oxazole scaffold .

Propriétés

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O4S/c1-24-12-11-20-17-18(21-16(25-17)13-5-3-2-4-6-13)26(22,23)15-9-7-14(19)8-10-15/h2-10,20H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNGPDRLGSEJIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-PHENYL-1,3-OXAZOL-5-AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methoxyethylamine to form an intermediate sulfonamide. This intermediate is then subjected to cyclization with a phenyl-substituted oxazole precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-FLUOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-PHENYL-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted phenyl derivatives.

Applications De Recherche Scientifique

4-(4-FLUOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-PHENYL-1,3-OXAZOL-5-AMINE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of 4-(4-FLUOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-PHENYL-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Key Observations:

Heterocyclic Core Diversity :

- The target compound’s 1,3-oxazole core is shared with the DrugBank-listed compound (C₂₃H₂₁N₃O₄S) , both favoring planar aromatic systems. In contrast, triazoles , thiazoles , and pyrazoles introduce additional nitrogen atoms, altering electronic properties and binding affinities.

Sulfonyl Group Variations :

- The 4-fluorobenzenesulfonyl group in the target compound is analogous to substituents in triazole and isoxazole derivatives. Ethylsulfonyl (in ) and dual sulfonyl groups (in ) highlight substituent flexibility for optimizing pharmacokinetics.

Biological Implications :

- Compounds with pyridinyl (e.g., ) or oxime (e.g., ) groups may target metalloenzymes or kinases. The target compound’s 2-methoxyethylamine group could enhance solubility, similar to the 3-methoxypropylamine in .

Synthetic Routes :

- demonstrates that sulfonamide-linked heterocycles (e.g., triazoles) are synthesized via hydrazinecarbothioamide intermediates and cyclization . The target compound likely follows analogous steps, substituting α-halogenated ketones with oxazole-forming reagents.

Research Findings and Trends

- Spectroscopic Characterization : IR and NMR data from confirm tautomeric preferences in triazole derivatives (e.g., thione vs. thiol forms) . For the target oxazole compound, absence of C=O stretches (as in ) would confirm successful cyclization.

- Computational Insights : Density functional theory (DFT) methods () could predict electronic properties of the fluorobenzenesulfonyl group, aiding in drug design .

- Structural Biology : Crystallographic tools like SHELX () may resolve the oxazole ring’s conformation and sulfonamide interactions in target binding .

Activité Biologique

4-(4-Fluorobenzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Fluorophenyl group : Enhances lipophilicity and biological activity.

- Sulfonamide linkage : Known for its role in enzyme inhibition.

- Oxazole ring : Provides heterocyclic stability and potential for interacting with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H17FN2O4S |

| Molecular Weight | 376.4 g/mol |

| IUPAC Name | 4-(4-fluorophenyl)sulfonyl-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine |

| CAS Number | 862741-76-2 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group is particularly effective in modulating enzyme activity, which can lead to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit cholinesterases, as suggested by studies on related sulfonamide derivatives .

- Receptor Interaction : Its unique structure allows binding to specific receptors, potentially altering signaling pathways involved in various diseases.

Biological Activity

Research indicates that 4-(4-fluorobenzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine exhibits several biological activities:

Anticholinesterase Activity

Studies have shown that related compounds exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives of 4-fluorobenzoic acid were found to have comparable IC50 values to tacrine, a known AChE inhibitor .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Research into similar oxazole derivatives has indicated activity against various cancer cell lines, possibly through inhibition of kinases involved in tumor proliferation .

Case Studies

- Cholinesterase Inhibition : A study synthesized several derivatives based on the sulfonamide scaffold, demonstrating that certain analogs had enhanced selectivity towards AChE over BChE, indicating potential for treating Alzheimer's disease .

- Kinase Inhibition : Research focusing on similar compounds has shown promising results in inhibiting mutant forms of the KIT kinase involved in gastrointestinal stromal tumors (GISTs). These findings highlight the potential for developing targeted therapies using this compound as a lead structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.